molecular formula C12H15BrN2O3S B7663942 2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide

2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide

Cat. No.: B7663942
M. Wt: 347.23 g/mol
InChI Key: FJGNOWBIIVCNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide, also known as BMS-345541, is a potent inhibitor of IκB kinase (IKK) which is a key regulator of the nuclear factor-κB (NF-κB) pathway. The NF-κB pathway plays a significant role in regulating inflammation, immunity, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide inhibits the activity of IκB kinase (IKK), a key regulator of the NF-κB pathway. IKK phosphorylates IκBα, leading to its ubiquitination and degradation, which allows NF-κB to translocate to the nucleus and activate gene expression. This compound blocks IKK activity, preventing the phosphorylation and degradation of IκBα, and thus inhibiting NF-κB activation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the proliferation and survival of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide is a potent and selective inhibitor of IKK, which makes it a valuable tool for studying the NF-κB pathway. It has been extensively characterized and validated in various cell types and animal models. However, this compound has some limitations, including its poor solubility in water and its potential cytotoxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

There are several potential future directions for research on 2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide. One area of interest is the development of more potent and selective IKK inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of NF-κB in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the combination of this compound with other anti-inflammatory or anti-tumor agents may have synergistic effects and improve therapeutic outcomes.

Synthesis Methods

2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide can be synthesized using a multi-step process involving the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with propargylamine, followed by the reaction of the resulting intermediate with acetic anhydride and ammonium hydroxide. The final product is obtained by purifying the crude product using chromatography techniques.

Scientific Research Applications

2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide has been widely used as a research tool to study the NF-κB pathway and its role in various diseases. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This compound has been used to investigate the role of NF-κB in cancer, inflammation, and autoimmune diseases. It has also been used to study the effect of NF-κB inhibition on cell survival and apoptosis.

Properties

IUPAC Name

2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-3-6-14-12(16)8-15-19(17,18)11-5-4-10(13)7-9(11)2/h3-5,7,15H,1,6,8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGNOWBIIVCNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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